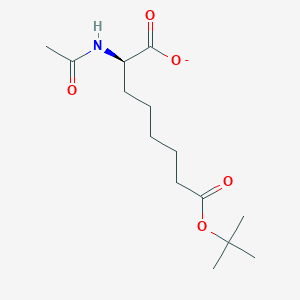
(2R)-2-Acetamido-8-tert-butoxy-8-oxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Acetamido-8-tert-butoxy-8-oxooctanoate: is an organic compound with a complex structure that includes an acetamido group, a tert-butoxy group, and an oxooctanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Acetamido-8-tert-butoxy-8-oxooctanoate typically involves multi-step organic reactions. One common method includes the acylation of an appropriate amino acid derivative followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pH, and reaction time. The use of automated reactors and purification systems ensures consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the tert-butoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-Acetamido-8-tert-butoxy-8-oxooctanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving acetamido and ester groups. It serves as a model substrate in various biochemical assays.
Medicine: Potential medical applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which (2R)-2-Acetamido-8-tert-butoxy-8-oxooctanoate exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butoxy group provides steric hindrance, affecting the compound’s binding affinity and specificity. The oxooctanoate backbone plays a role in the overall stability and reactivity of the molecule.
Comparison with Similar Compounds
(2R)-2-Acetamido-8-oxooctanoate: Lacks the tert-butoxy group, resulting in different reactivity and applications.
(2R)-2-Acetamido-8-tert-butoxy-8-hydroxyoctanoate: Contains a hydroxyl group instead of an oxo group, leading to variations in chemical behavior.
Uniqueness: The presence of both the acetamido and tert-butoxy groups in (2R)-2-Acetamido-8-tert-butoxy-8-oxooctanoate makes it unique compared to its analogs
Biological Activity
(2R)-2-Acetamido-8-tert-butoxy-8-oxooctanoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Name : this compound
- Molecular Formula : C_{13}H_{25}NO_{4}
- Molecular Weight : 257.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain deacetylases, which are involved in various cellular processes, including gene expression regulation and protein modification.
Enzyme Inhibition
Research indicates that compounds with structural similarities to this compound exhibit inhibitory effects on enzymes such as histone deacetylases (HDACs) and aminopeptidase N (APN). For instance, a related study demonstrated that hybrid compounds including bestatin showed potent HDAC inhibition, suggesting a possible mechanism for this compound's activity .
Antitumor Activity
A notable area of research involves the antitumor potential of this compound. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by modulating histone acetylation levels, leading to altered gene expression patterns associated with cell cycle regulation and apoptosis .
Anti-Angiogenic Effects
The compound has also been evaluated for its anti-angiogenic properties. In vitro assays using rat thoracic aorta rings demonstrated that compounds with similar structures significantly inhibited microvessel outgrowth, indicating potential applications in cancer therapy where angiogenesis plays a critical role .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Case Study on HDAC Inhibition :
- Case Study on APN Inhibition :
Table 1: Biological Activities of Related Compounds
Properties
CAS No. |
918663-76-0 |
|---|---|
Molecular Formula |
C14H24NO5- |
Molecular Weight |
286.34 g/mol |
IUPAC Name |
(2R)-2-acetamido-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoate |
InChI |
InChI=1S/C14H25NO5/c1-10(16)15-11(13(18)19)8-6-5-7-9-12(17)20-14(2,3)4/h11H,5-9H2,1-4H3,(H,15,16)(H,18,19)/p-1/t11-/m1/s1 |
InChI Key |
QWSQUXGPMRDOCA-LLVKDONJSA-M |
Isomeric SMILES |
CC(=O)N[C@H](CCCCCC(=O)OC(C)(C)C)C(=O)[O-] |
Canonical SMILES |
CC(=O)NC(CCCCCC(=O)OC(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















